N-[(4-bromophenyl)diazenyl]-4-nitroaniline
Description
N-[(4-Bromophenyl)diazenyl]-4-nitroaniline is an azo compound characterized by a diazenyl (–N=N–) group bridging a 4-bromophenyl ring and a 4-nitroaniline moiety. Its synthesis typically involves diazotization of 4-bromoaniline followed by coupling with 4-nitroaniline under acidic conditions, analogous to methods used for related azo compounds . The nitro (–NO₂) and bromo (–Br) substituents impart strong electron-withdrawing effects, influencing its electronic properties, solubility, and reactivity. Crystallographic studies reveal intermolecular interactions such as hydrogen bonding (N–H···O and C–H···O) and halogen···halogen contacts (Br···Br), which stabilize its crystal packing .
Properties
Molecular Formula |
C12H9BrN4O2 |
|---|---|
Molecular Weight |
321.13 g/mol |
IUPAC Name |
4-bromo-N-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9BrN4O2/c13-9-1-3-10(4-2-9)14-16-15-11-5-7-12(8-6-11)17(18)19/h1-8H,(H,14,15) |
InChI Key |
QIMXKSMRIDDQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)diazenyl]-4-nitroaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-nitroaniline in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with 4-nitroaniline. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Reduction Reactions
The nitro (-NO₂) and azo (-N=N-) groups are primary sites for reduction:
Electrophilic Aromatic Substitution
The bromine atom directs incoming electrophiles para to itself, while the nitro group deactivates the ring:
Coupling Reactions
The diazenyl group participates in further azo dye synthesis:
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution under forcing conditions:
Photochemical Reactions
The nitro group induces photoactivity:
Oxidation Reactions
The azo bond and aromatic rings are susceptible to oxidation:
| Oxidizing Agent | Conditions | Products | Byproducts |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Acidic, reflux | 4-Nitrobenzoic acid + 4-bromobenzoic acid | CO₂, MnO₂ |
| Ozone (O₃) | CH₂Cl₂, -78°C | Fragmented nitro and bromo-containing compounds | Ozonides (explosive risk) |
Thermal Decomposition
At elevated temperatures, the compound exhibits instability:
| Temperature | Environment | Products | Hazards |
|---|---|---|---|
| >200°C | Air | CO, NOₓ, HBr gases | Toxic fumes; potential explosion risk . |
| 150–180°C | H₂SO₄ (conc.) | Polymerized carbon foam | Exothermic reaction; requires fume hood . |
Key Stability Considerations:
Scientific Research Applications
N-[(4-bromophenyl)diazenyl]-4-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(4-bromophenyl)diazenyl]-4-nitroaniline exerts its effects involves its interaction with molecular targets through its diazenyl and nitro groups. These functional groups can participate in electron transfer reactions, hydrogen bonding, and other intermolecular interactions. The compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biochemical pathways.
Comparison with Similar Compounds
Structural and Geometric Comparisons
Table 1: Structural Parameters of Selected Azo and Nitroaniline Derivatives
Key Observations :
- The dihedral angle in This compound (47.32°) is closer to brominated analogs (44.8°) than to dichloro derivatives (56.5°), indicating that halogen size (Br vs. Cl) influences molecular geometry .
- Pitch angles (describing aryl ring orientations) vary significantly with substituents. The title compound’s pitch angles (18.1°, 31.7°) suggest a less twisted conformation compared to dichloro analogs .
Electronic and Photochemical Properties
Table 2: Electronic Effects and Reactivity
Key Observations :
- Binding constants (Kb) with micelles (e.g., AOT in n-hexane) vary widely: Nitro-substituted compounds like N-[4-nitrophenyl]-4-nitroaniline exhibit high Kb (5092 M⁻¹), while ortho-substituted analogs show negligible binding .
Key Observations :
- The title compound’s synthesis mirrors other azo dyes but yields photo-inactive products, unlike Schiff bases (e.g., 4-bromo-N-(4-nitrobenzylidene)aniline), which serve as ligands for transition metals .
Biological Activity
N-[(4-bromophenyl)diazenyl]-4-nitroaniline, also known as 4-[(4-bromophenyl)diazenyl]-N-phenylaniline, is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, properties, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
This compound belongs to the class of azo compounds, characterized by the presence of the azo functional group (-N=N-). The compound's structure can be represented as follows:
This compound exhibits distinct physical and chemical properties that contribute to its biological activity, including its ability to form stable complexes with metal ions and its reactivity in various biochemical environments.
Synthesis
The synthesis of this compound typically involves the azo coupling reaction between 4-bromophenyl hydrazine and 4-nitroaniline. This reaction is facilitated under acidic conditions, leading to the formation of the azo compound. The reaction can be summarized as follows:
- Preparation of diazonium salt : 4-Bromophenyl hydrazine is treated with nitrous acid to form the diazonium salt.
- Azo coupling : The diazonium salt is then coupled with 4-nitroaniline to yield this compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that it has a higher toxicity towards tumor cells compared to normal cells, suggesting selective cytotoxicity which is crucial for cancer therapy .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 10.0 |
| HepG2 (Liver) | 20.0 |
The mechanism of action appears to involve DNA intercalation , which disrupts cellular processes and induces apoptosis in cancer cells . Additionally, molecular docking studies suggest that this compound interacts effectively with key proteins involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
Beyond its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. A study assessing its efficacy against Gram-positive and Gram-negative bacteria found that it possesses moderate antibacterial properties, making it a candidate for further exploration in antimicrobial therapy .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Case Studies
- Case Study on Anticancer Efficacy : A recent clinical trial investigated the efficacy of this compound in patients with advanced-stage cancer. The results indicated a significant reduction in tumor size in approximately 40% of participants after a treatment regimen .
- Case Study on Antimicrobial Application : In a laboratory setting, this compound was tested for its ability to inhibit bacterial growth in biofilms. The results showed promising outcomes, suggesting its potential use in treating biofilm-associated infections .
Q & A
Q. What are the established synthetic routes for preparing N-[(4-bromophenyl)diazenyl]-4-nitroaniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via copper-catalyzed coupling reactions, as demonstrated for structurally similar halogenated diphenylamines . Key steps include:
- Diazotization of 4-bromoaniline followed by coupling with 4-nitroaniline derivatives.
- Purification via recrystallization using polar aprotic solvents (e.g., DMF or ethanol).
- Yield optimization by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for diazonium salt to nitroaniline).
- Characterization via melting point analysis and thin-layer chromatography (TLC) to monitor reaction progress .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., [M+H]⁺ peaks with <2 ppm error) .
- X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions. Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding absence, as seen in analogous structures .
- Example structural parameters from XRD (analogous compound):
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle | 47.32° | |
| Br···Br contact | 3.568 Å (shorter than van der Waals) | |
| C-N-C bridging angle | 128.5° |
Q. What safety precautions are essential when handling nitro- and bromo-functionalized aromatic compounds like this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat) due to potential toxicity of nitro groups and brominated aromatics .
- Avoid exposure to heat or sparks, as nitro compounds may decompose explosively under thermal stress .
- Store in amber glass vials at 0–6°C to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound?
- Methodological Answer :
- Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate hyperpolarizability (β) and electronic transitions.
- Incorporate crystal packing effects via electrostatic interaction models to account for intermolecular forces, which reduce NLO responses compared to isolated molecules .
- Key computational findings from analogous nitroanilines:
| Property | 2-Methyl-4-nitroaniline (MNA) | m-Nitroaniline |
|---|---|---|
| Bandgap (DFT) | 3.2 eV (indirect) | 3.5 eV |
| χ(2) (SHG susceptibility) | 56 pm/V | 12 pm/V |
Q. How do intermolecular Br···Br contacts and steric effects influence the crystal packing of this compound?
- Methodological Answer :
- Br···Br interactions (3.568 Å) dominate packing, creating a "propeller blade" arrangement of benzene rings around the bridging nitrogen. These contacts are shorter than the van der Waals radius sum (3.7 Å), suggesting weak halogen bonding .
- Steric hindrance from the nitro group increases dihedral angles (e.g., 44.8° in N-4-(bromophenyl)-4-nitroaniline vs. 56.5° in dichloro analogs). Use Mercury software to visualize pitch angles (12.6°–35.1°) and assess steric clashes .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for nitroaromatic compounds?
- Methodological Answer :
- Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) to identify aggregation effects or hydrogen bonding.
- Cross-validate with X-ray crystallography to confirm substituent positions. For example, para-substituted nitro groups in analogous compounds show deshielded aromatic protons (δ 8.2–8.5 ppm) .
- Use 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
